(2-bromo-4-fluorophenoxy)trimethylsilane
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Overview
Description
(2-bromo-4-fluorophenoxy)trimethylsilane: is an organosilicon compound with the molecular formula C9H12BrFOSi and a molecular weight of 263.18 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-4-fluorophenoxy)trimethylsilane can be achieved through several methods. One common method involves the reaction of 4-bromo-2-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-bromo-4-fluorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenoxy ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . The reactions are typically carried out in polar solvents like or .
Coupling Reactions: and are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the phenoxy ring with another aromatic ring.
Scientific Research Applications
Chemistry: (2-bromo-4-fluorophenoxy)trimethylsilane is widely used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug candidates to enhance their pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-bromo-4-fluorophenoxy)trimethylsilane involves its ability to participate in various chemical reactions. The presence of the bromine and fluorine atoms, as well as the trimethylsilane group, allows it to undergo substitution, coupling, and other reactions. These reactions enable the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
- (4-bromo-2-fluorophenoxy)trimethylsilane
- (2-bromo-4-(trifluoromethyl)phenoxy)trimethylsilane
- (4-bromophenylethynyl)trimethylsilane
Uniqueness: (2-bromo-4-fluorophenoxy)trimethylsilane is unique due to the specific arrangement of the bromine and fluorine atoms on the phenoxy ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(2-bromo-4-fluorophenoxy)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-9-5-4-7(11)6-8(9)10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADIXQIQPKEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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